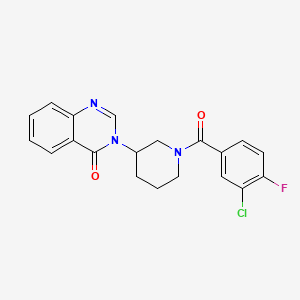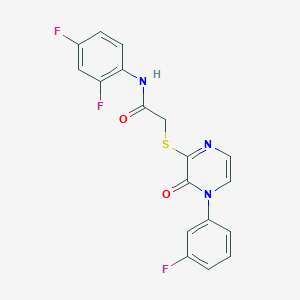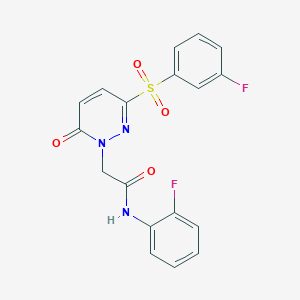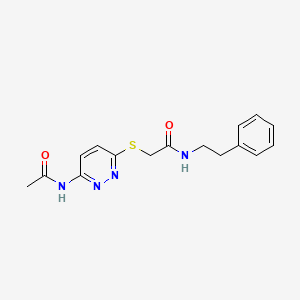
2-(2-((2,5-Dimethoxyphenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((2,5-Dimethoxyphenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone, also known as DMAT, is a small molecule inhibitor that has shown promising results in scientific research applications. DMAT is a thiazole-based compound that has been used to target protein kinases and has been found to have potential in the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
Research efforts have led to the synthesis of novel compounds based on thiazole and indole derivatives, which show potential in various applications. For instance, Breinholt et al. (2001) explored the synthesis of 2-amino-4H-thiazolo[5,4-b]indole and characterized its conversion products, which showed inhibitory activity against protein tyrosine phosphatases (PTPs) (Breinholt et al., 2001). This indicates potential applications in developing therapeutic agents targeting specific enzymes.
Antibacterial and Antifungal Activity
Some derivatives have been synthesized and evaluated for their antimicrobial properties. Research in 2020 on novel 1H-Indole derivatives revealed significant antibacterial and antifungal activities, suggesting potential for these compounds in creating new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Material Science and Chemical Sensing
In the field of material science, derivatives of thiazole and indole have been utilized in the synthesis of compounds with specific physical and chemical properties. Tzeng et al. (1999) demonstrated the crystal engineering of gold(I) thiolate-based compounds, highlighting the role of such derivatives in developing materials with desired structural characteristics (Tzeng et al., 1999).
Corrosion Inhibition
The application of thiazole derivatives in corrosion inhibition was investigated, where density functional theory (DFT) calculations and molecular dynamics simulations were used to predict the inhibition performances of specific thiazole derivatives against the corrosion of iron, demonstrating the potential of these compounds in industrial applications (Kaya et al., 2016).
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-26-16-7-8-19(27-2)17(12-16)23-21-22-15(13-28-21)11-20(25)24-10-9-14-5-3-4-6-18(14)24/h3-8,12-13H,9-11H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYKTPFROHJEDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2395104.png)




![N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2395112.png)



![N-[2-methyl-3-(3-{4-[(methylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2395117.png)
![2-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one](/img/structure/B2395120.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2395123.png)